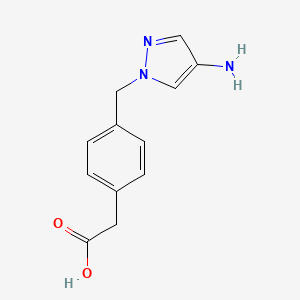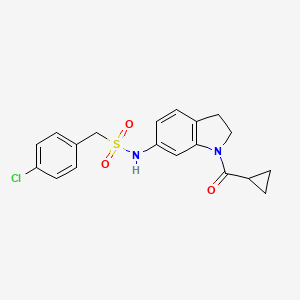![molecular formula C10H11BrOZn B14870911 2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
2-[(Allyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 2-[(allyloxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(allyloxy)methyl]phenyl bromide+Zn→2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, alcohols, and ketones, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and conditions used. Generally, the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Allylzinc bromide
- 2-(2-allylphenoxymethyl)phenylzinc bromide
Uniqueness
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific structure, which combines the reactivity of both allyl and phenyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C10H11BrOZn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-6H,1,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
GIOXMJCIWSYLIQ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
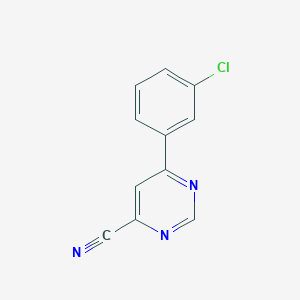


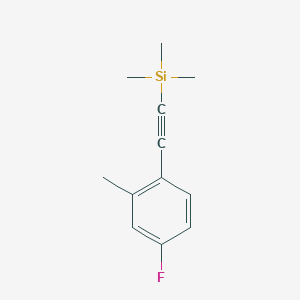
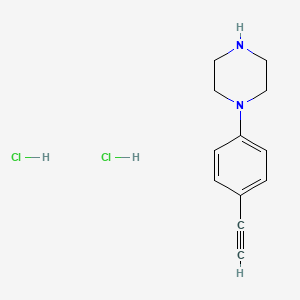
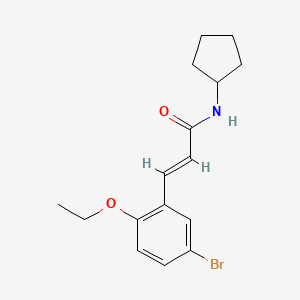
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
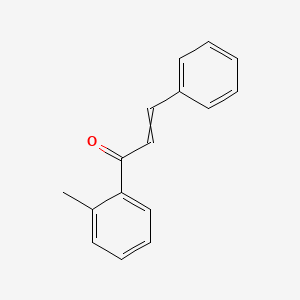

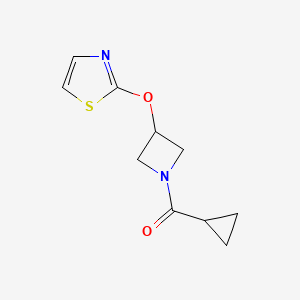
acetate](/img/structure/B14870902.png)
